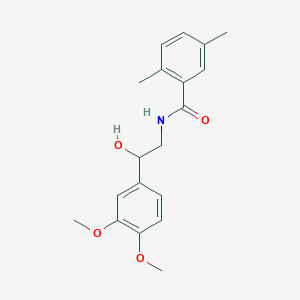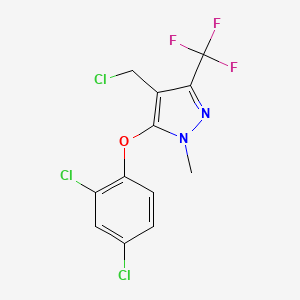
4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a pyrazole ring substituted with chloromethyl, dichlorophenoxy, and trifluoromethyl groups. These substituents could significantly affect the compound’s chemical behavior .Chemical Reactions Analysis
As a halogenated pyrazole, this compound could potentially undergo a variety of chemical reactions, including nucleophilic substitutions or eliminations. The exact reactions would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of halogens might make it relatively dense and possibly volatile. The exact properties could be determined experimentally .Wissenschaftliche Forschungsanwendungen
Use in Immunohistochemistry, ELISA, and Immunocytochemistry
This compound, due to its 2,4-Dichlorophenoxyacetic acid component, can be used in several scientific applications, including Immunohistochemistry, ELISA, and Immunocytochemistry . These techniques are widely used in the field of immunology and cell biology to detect the presence of specific proteins in cells or tissues.
Use in Herbicides
2,4-Dichlorophenoxyacetic acid (2,4-D), a component of the compound, is a common systemic herbicide used in the control of broadleaf weeds . It is the most widely used herbicide in the world, and the third most commonly used in North America .
Use in Plant Research
2,4-D is an important synthetic auxin, often used in laboratories for plant research and as a supplement in plant cell culture media such as MS medium . It is absorbed through the leaves and is translocated to the meristems of the plant, causing uncontrolled, unsustainable growth, leading to eventual plant death .
Use in Adsorption Studies
The compound can be used in adsorption studies. For instance, kinetic parameters were measured in a batch adsorber to analyze the adsorption rates of 2,4-D and 2,4-DNP . The internal diffusion coefficients were determined by comparing the experimental concentration curves with those predicted from surface diffusion model (SDM) and pore diffusion model (PDM) .
Use in Electrochemical Dechlorination
The compound can be used in electrochemical dechlorination studies. For example, the dechlorination efficiency of 2,4-D can be enhanced on Pd-anchored Ni(OH)2/Ni-foam bifunctional electrodes even at a low Pd loading .
Wirkmechanismus
Without specific context (such as whether this compound is used as a drug, a pesticide, etc.), it’s difficult to predict its mechanism of action. If it’s used as a drug, it would depend on its interactions with biological molecules. If it’s used as a pesticide, it might act by disrupting some vital process in the pest organism .
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and activity. For example, if it shows promising activity as a drug or pesticide, future research could focus on optimizing its activity, reducing its toxicity, or understanding its mechanism of action .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3F3N2O/c1-20-11(7(5-13)10(19-20)12(16,17)18)21-9-3-2-6(14)4-8(9)15/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZVBBQENBMZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CCl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

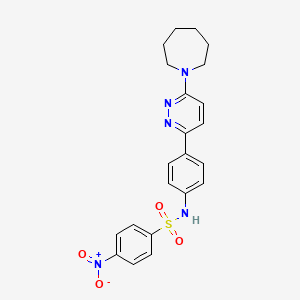
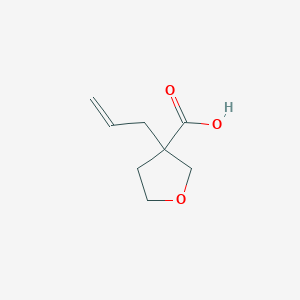
![2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2681918.png)

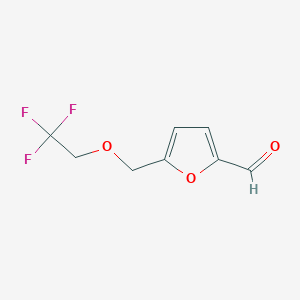
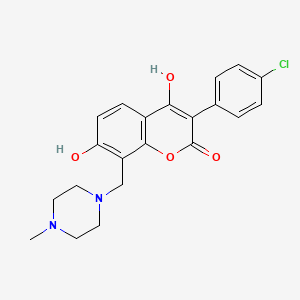
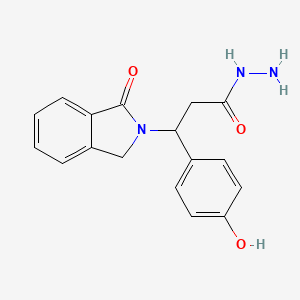
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2681927.png)
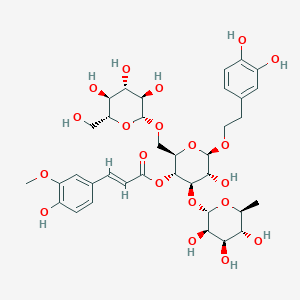

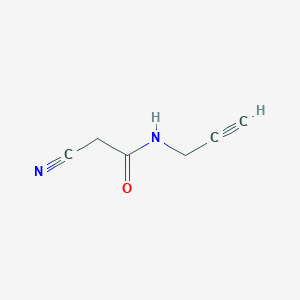
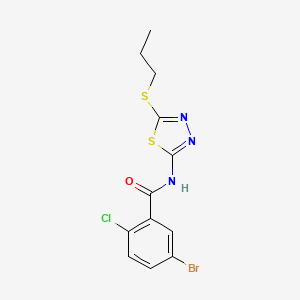
![4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2681933.png)
